![molecular formula C26H20O2 B1339118 4-(Trityloxy)benzaldehyde CAS No. 892112-24-2](/img/structure/B1339118.png)
4-(Trityloxy)benzaldehyde
Overview
Description
4-(Trityloxy)benzaldehyde is a chemical compound with the molecular formula C26H20O2 . It has a molecular weight of 364.4 g/mol . The IUPAC name for this compound is 4-trityloxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-(Trityloxy)benzaldehyde is1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H
. The Canonical SMILES for this compound is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O
. Physical And Chemical Properties Analysis
4-(Trityloxy)benzaldehyde has a molecular weight of 364.4 g/mol . It has a XLogP3-AA value of 6 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 364.146329876 g/mol . The topological polar surface area of the compound is 26.3 Ų . It has 28 heavy atoms . The complexity of the compound is 415 .Scientific Research Applications
Synthesis of Natural Benzaldehyde
4-(Trityloxy)benzaldehyde: can be used in the synthesis of natural benzaldehyde from trans-cinnamaldehyde. This process is significant due to the high cost of natural benzaldehyde derived from natural sources like cassia oil. Researchers have explored various green chemical routes using aqueous systems to achieve this transformation, with some methods showing a conversion rate of nearly 80% .
Antibiotic Modulation
Studies have evaluated benzaldehyde as an antibiotic modulator, examining its ability to enhance the effectiveness of antibiotics against resistant strains of bacteria. Benzaldehyde has shown potential in modulating quinolone antibiotics, which could lead to new approaches in combating antimicrobial resistance .
Antimicrobial Activity
Polymers derived from benzaldehyde have been found to exhibit bactericidal activity. The incorporation of benzaldehyde into amine-terminated polymers increases their capacity to prevent bacterial growth, with the effectiveness proportional to the number of phenolic hydroxyls presented .
Synthesis of Chalcones
4-(Trityloxy)benzaldehyde can be used in the synthesis of chalcones, which are valuable intermediates in the production of various pharmaceuticals. Chalcones themselves have been studied for their antimicrobial properties, and their synthesis through the Aldol condensation reaction is an important application of benzaldehyde derivatives .
Mechanism of Action
Target of Action
Benzaldehyde, a structurally similar compound, has been found to target cellular antioxidation systems in fungi .
Mode of Action
It’s worth noting that benzaldehyde analogues have been synthesized and tested for their antimicrobial activity against various bacteria and fungi . This suggests that 4-(Trityloxy)benzaldehyde might interact with its targets in a way that disrupts their normal function, leading to antimicrobial effects.
Biochemical Pathways
Benzaldehyde, a related compound, is synthesized via the β-oxidative pathway in peroxisomes . This pathway might be relevant to the action of 4-(Trityloxy)benzaldehyde.
Pharmacokinetics
Benzaldehyde, a structurally similar compound, has been found to enhance the absorption of drugs with low oral bioavailability .
Result of Action
Benzaldehyde analogues have shown antimicrobial activity against various bacteria and fungi , suggesting that 4-(Trityloxy)benzaldehyde might have similar effects.
properties
IUPAC Name |
4-trityloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHPUQQTIIFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467670 | |
Record name | 4-(Trityloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892112-24-2 | |
Record name | 4-(Trityloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.